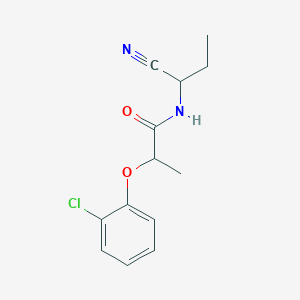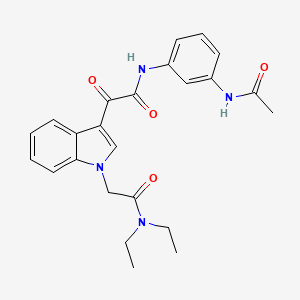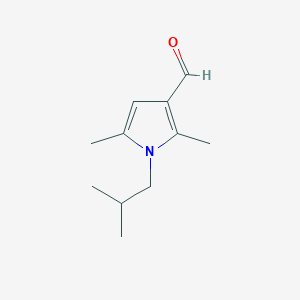![molecular formula C23H13FN4O4 B2493755 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-83-8](/img/structure/B2493755.png)
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazoloquinolines and related compounds involves multiple steps, including the formation of the pyrazoloquinoline core, followed by functionalization at specific positions on the ring system. For example, Rurack et al. (2002) described a facile synthetic procedure for integrating the pyrazoloquinoline chromophore into fluorophore-spacer-receptor systems, demonstrating its use in fluorescent molecular sensors (Rurack et al., 2002). Additionally, the work by Pawlas et al. (2000) on the synthesis of hydroxypyrazoloquinolines from benzyloxypyrazoles through cyclization reactions showcases a related approach to constructing the pyrazoloquinoline framework (Pawlas et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by the presence of a fused pyrazole and quinoline ring system. This configuration is key to their unique photophysical and chemical properties. Alikhani et al. (2015) synthesized N-alkyl-substituted pyrazoloquinindolines and performed spectral and DFT calculations to establish their structures, demonstrating the influence of molecular structure on photophysical properties (Alikhani et al., 2015).
Chemical Reactions and Properties
Pyrazoloquinolines undergo various chemical reactions, including cyclization, substitution, and functional group transformations, that enable the synthesis of diverse derivatives with specific properties. For instance, Danel et al. (2017) reported on a new synthetic pathway for pyrazoloquinolines, highlighting their potential in organic optoelectronic devices (Danel et al., 2017).
Physical Properties Analysis
The physical properties of pyrazoloquinolines, such as fluorescence and solvatochromic behavior, are crucial for their applications in sensors and organic electronics. The study by Avila et al. (2011) on the facile synthesis of novel fused heterocycles demonstrates the importance of understanding these properties for the development of biological screening tools (Avila et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazoloquinolines, including their reactivity and interaction with various substrates, enable their use in synthesizing compounds with antimicrobial, antiviral, and fluorescent properties. Research by Kumara et al. (2016) on the synthesis of hydrazone and pyrazoloquinoline derivatives highlights the antimicrobial and antiviral potential of these compounds (Kumara et al., 2016).
properties
IUPAC Name |
5-(4-fluorophenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN4O4/c24-14-6-4-13(5-7-14)22-18-11-25-19-10-21-20(31-12-32-21)9-17(19)23(18)27(26-22)15-2-1-3-16(8-15)28(29)30/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPWXNHLRZKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)



![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)


